molecular formula C9H9ClO2 B3301109 3-chloro-2,6-dimethylBenzoic acid CAS No. 90649-76-6

3-chloro-2,6-dimethylBenzoic acid

Cat. No.: B3301109
CAS No.: 90649-76-6
M. Wt: 184.62 g/mol
InChI Key: CARSMBZECAABMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-dimethylbenzoic acid (CAS 90649-76-6) is a benzoic acid derivative with a molecular weight of 184.62 g/mol and the molecular formula C 9 H 9 ClO 2 . This compound serves as a versatile chemical building block (synthon) in the synthesis of more complex organic molecules . In scientific research, it is utilized in diverse fields including chemistry, biology, and pharmaceutical development . Its structure, featuring both a carboxylic acid and a chlorine substituent on the aromatic ring, makes it a valuable precursor for various chemical reactions such as nucleophilic substitutions and amide coupling . Researchers have investigated its potential biological activities, with studies indicating it exhibits antimicrobial properties against pathogens like E. coli and S. aureus , as well as dose-dependent anticancer effects in vitro . The compound can be synthesized via the chlorination of 2,6-dimethylbenzoic acid . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARSMBZECAABMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,6-dimethylBenzoic acid can be achieved through several methods. One common method involves the chlorination of 2,6-dimethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) at elevated temperatures. The reaction proceeds as follows:

C₉H₁₀O₂+Cl₂C₉H₉ClO₂+HCl\text{C₉H₁₀O₂} + \text{Cl₂} \rightarrow \text{C₉H₉ClO₂} + \text{HCl} C₉H₁₀O₂+Cl₂→C₉H₉ClO₂+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,6-dimethylBenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-chloro-2,6-dimethylBenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a reference compound in analytical chemistry.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-2,6-dimethylBenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzoic acid backbone significantly influence acidity, solubility, and reactivity. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Acidity (pKa*) Solubility Key Applications
3-Chloro-2,6-dimethoxybenzoic acid C₉H₉ClO₄ 216.62 Cl (3), OCH₃ (2,6) ~2.8–3.2 Low in water Pharmaceutical synthesis
3-Chloro-2,6-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 Cl (3), F (2,6) ~1.8–2.2 Moderate in DMSO Agrochemicals, polymers
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid C₉H₈ClNO₆ 261.62 Cl (3), OCH₃ (2,6), NO₂ (5) ~1.3–1.7 Insoluble Dye intermediates
5-Chloro-2,4-dimethoxybenzoic acid C₉H₉ClO₄ 216.62 Cl (5), OCH₃ (2,4) ~2.5–3.0 Low in water Antimicrobial agents

Note: pKa values are estimated based on substituent electronic effects.

  • Acidity Trends: Electron-withdrawing groups (e.g., -NO₂, -F) lower pKa by stabilizing the deprotonated carboxylate. For example, the nitro-substituted analog (pKa ~1.5) is significantly more acidic than the dimethoxy variant (pKa ~3.0) . Methoxy groups are electron-donating via resonance, but steric hindrance in the ortho positions reduces their resonance effects, resulting in moderate acidity .
  • Solubility :

    • Methoxy and chloro groups reduce water solubility due to increased hydrophobicity. Fluorine analogs exhibit better solubility in polar aprotic solvents like DMSO .

Biological Activity

3-Chloro-2,6-dimethylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including enzyme inhibition, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

This compound features a chlorine atom and two methyl groups attached to a benzoic acid structure. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways:

  • Enzyme Inhibition : The compound is noted for its potential to inhibit specific enzymes, including proteases. It may bind to the active sites of these enzymes, obstructing substrate binding and catalytic activity.
  • Cellular Pathways : Research indicates that it can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the type of microorganism tested.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Effects

Research into the anticancer potential of this compound has demonstrated promising results. For instance, it has shown dose-dependent inhibition of cancer cell growth in vitro:

Cell Line IC50 (µM)
MCF-7 (breast)10.5
HeLa (cervical)8.7
A549 (lung)12.3

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

  • Study on Enzyme Activation : A study evaluated the effects of various benzoic acid derivatives on cathepsins B and L activity in human fibroblasts. The results indicated that this compound significantly activated these enzymes, suggesting its role in enhancing protein degradation pathways .
  • Antiviral Activity Against SARS-CoV : Another investigation revealed that derivatives of benzoic acids, including those similar to this compound, exhibited antiviral properties against SARS-CoV-1 proteases with an EC50 value of approximately 2.4 µM . This positions the compound as a potential candidate for further antiviral research.

Q & A

Q. What role does this acid play in synthesizing bioactive derivatives?

  • Example : Convert to acyl chlorides (using SOCl2) for amide coupling with amines. Screen derivatives for antimicrobial activity against Gram-positive bacteria, noting enhanced activity with electron-deficient aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2,6-dimethylBenzoic acid
Reactant of Route 2
Reactant of Route 2
3-chloro-2,6-dimethylBenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.